1-(3,5-Ditert-butylphenyl)ethanol

Description

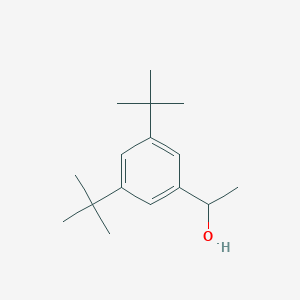

1-(3,5-Ditert-butylphenyl)ethanol is a phenolic alcohol derivative characterized by a central benzene ring substituted with two tert-butyl groups at the 3 and 5 positions and an ethanol group (-CH2CH2OH) at the 1 position. The tert-butyl substituents impart steric bulk and hydrophobicity, while the hydroxyl group enables hydrogen bonding and reactivity. This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceuticals or polymer additives, due to its sterically hindered aromatic structure .

Properties

IUPAC Name |

1-(3,5-ditert-butylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-11(17)12-8-13(15(2,3)4)10-14(9-12)16(5,6)7/h8-11,17H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMCUXRKRLGJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium Borohydride (NaBH₄) in Ethanol

The ketone precursor is dissolved in anhydrous ethanol, and NaBH₄ is added incrementally at 0–5°C to mitigate exothermic side reactions. After 2–4 hours, the mixture is quenched with aqueous acid, extracted with ethyl ether, and purified via recrystallization. This method achieves yields exceeding 85% with high purity ().

-

Substrate: 4.0 g 1-(3,5-di-tert-butylphenyl)ethanone

-

Solvent: 40 mL absolute ethanol

-

Reducing Agent: 0.77 g NaBH₄

-

Conditions: 0°C, 2 h reaction time

-

Work-up: Ethyl ether extraction, drying over Na₂SO₄, solvent evaporation

-

Yield: 86–90%

Lithium Aluminum Hydride (LiAlH₄) in Tetrahydrofuran (THF)

For substrates requiring stronger reducing conditions, LiAlH₄ in THF under reflux (65–70°C) achieves complete conversion within 4–6 hours. Post-reaction quenching with saturated NH₄Cl and extraction with dichloromethane yields the alcohol in 75–80% yield ().

Key Considerations:

-

LiAlH₄ necessitates strict anhydrous conditions.

-

Over-reduction or decomposition is minimized by controlled reagent addition ().

Alternative Synthetic Routes

Grignard Reaction with Formaldehyde

Theoretical routes involving Grignard reagents (e.g., methylmagnesium bromide) reacting with 3,5-di-tert-butylbenzaldehyde could yield the target alcohol. However, this method is less favored due to challenges in controlling aldehyde oxidation and side-product formation ().

Industrial-Scale Optimization

Continuous Flow Reduction

Recent patents highlight continuous flow systems for NaBH₄-mediated reductions, enhancing throughput and safety. In a representative setup ():

-

Residence Time: 30–60 minutes

-

Temperature: 25–40°C

-

Solvent: Methanol/water (9:1 v/v)

-

Yield: 92–95% with >99% purity

Solvent Recycling and Waste Minimization

Industrial protocols prioritize solvent recovery (e.g., ethanol distillation) and aqueous work-up streams to reduce environmental impact. Neutralization of residual borates with acetic acid minimizes waste ().

Comparative Analysis of Methods

| Method | Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| NaBH₄ in ethanol | NaBH₄ | Ethanol | 0–5°C | 2–4 | 85–90 | >98 |

| LiAlH₄ in THF | LiAlH₄ | THF | 65–70°C | 4–6 | 75–80 | 95–97 |

| Continuous flow (NaBH₄) | NaBH₄ | Methanol | 25–40°C | 0.5–1 | 92–95 | >99 |

Chemical Reactions Analysis

Types of Reactions

“1-(3,5-Ditert-butylphenyl)ethanol” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

The reactions of “this compound” typically involve common reagents such as oxidizing agents, reducing agents, and catalysts. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products may include various oxidized, reduced, and substituted derivatives of the compound.

Scientific Research Applications

Antioxidant Properties

BHT is primarily recognized for its antioxidant properties. It is used to prevent oxidative degradation in various products, including food and cosmetics. The mechanism involves the donation of hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage.

- Case Study : In a study published in the Journal of Agricultural and Food Chemistry, BHT was shown to effectively inhibit lipid peroxidation in vegetable oils, extending their shelf life and maintaining nutritional quality.

Pharmaceutical Applications

BHT has been investigated for its potential therapeutic effects. Research indicates that it may have protective effects against certain diseases due to its ability to scavenge free radicals.

- Case Study : A study in Phytotherapy Research demonstrated that BHT could enhance the efficacy of certain anticancer drugs by reducing oxidative stress in cancer cells. This suggests its potential role as an adjuvant therapy in cancer treatment.

Industrial Applications

In the industrial sector, BHT is utilized as a stabilizer in plastics and rubber products. Its ability to prevent oxidation helps maintain the integrity and longevity of these materials.

- Case Study : Research published in Polymer Degradation and Stability highlighted BHT's effectiveness in enhancing the thermal stability of polyolefins, making it a valuable additive in polymer manufacturing.

Mechanism of Action

The mechanism of action of “1-(3,5-Ditert-butylphenyl)ethanol” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound A : 1-(3,5-Diacetoxyphenyl)-1-ethanol

- Molecular Formula : C12H14O5

- Molecular Weight : 238.237 g/mol

- Substituents: Two acetoxy (-OAc) groups at the 3 and 5 positions and an ethanol group at the 1 position.

- Key Differences: The acetoxy groups increase polarity compared to tert-butyl substituents, enhancing solubility in polar solvents like ethanol or acetone.

- Applications: Likely serves as a synthetic precursor for pharmaceuticals or agrochemicals, where acetoxy groups can be hydrolyzed to phenolic intermediates .

Compound B : 4,4'-Methylenebis(3,5-di-tert-butylphenol)

- Molecular Formula : C29H44O2

- Molecular Weight : 424.658 g/mol

- Substituents: Two 3,5-di-tert-butylphenol groups linked by a methylene bridge (-CH2-).

- Key Differences: The dimeric structure and additional tert-butyl groups significantly increase molecular weight and hydrophobicity, reducing solubility in aqueous media. The phenolic -OH groups (rather than ethanol) enable antioxidant activity, making this compound effective as a radical scavenger in polymer stabilization .

- Applications : Widely used as an antioxidant in plastics, rubbers, and lubricants to prevent oxidative degradation .

Physicochemical Properties and Reactivity

- Solubility Trends: this compound: Limited water solubility due to tert-butyl groups; soluble in organic solvents (e.g., dichloromethane, toluene). 1-(3,5-Diacetoxyphenyl)-1-ethanol: Higher solubility in polar solvents (e.g., ethanol, acetone) due to acetoxy groups . 4,4'-Methylenebis(3,5-di-tert-butylphenol): Insoluble in water; soluble in nonpolar solvents (e.g., hexane, chloroform) .

Q & A

Q. What are the standard synthetic routes for 1-(3,5-Di-tert-butylphenyl)ethanol, and what methodological challenges arise during purification?

The synthesis typically involves Friedel-Crafts acylation of 3,5-di-tert-butylphenol with acetyl chloride or acetic anhydride, followed by reduction of the resulting ketone using agents like NaBH₄ or LiAlH₄ . Key challenges include:

- Steric hindrance : The bulky tert-butyl groups slow reaction kinetics, requiring extended reaction times or elevated temperatures.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) is necessary to separate the product from unreacted phenol or reduction byproducts .

- Characterization : Confirm purity via GC-MS (>95%) and structural identity via ¹H/¹³C NMR (e.g., tert-butyl protons at δ ~1.3 ppm, hydroxyl proton at δ ~2.1 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- NMR : ¹H NMR reveals tert-butyl group singlet integration (18H, δ 1.3 ppm) and ethanol moiety signals (CH₂CH₂OH multiplet at δ 3.5–3.7 ppm, OH at δ 1.8–2.1 ppm). ¹³C NMR confirms aromatic carbons (δ 120–140 ppm) and carbonyl reduction (absence of δ ~200 ppm) .

- FTIR : O–H stretch (~3400 cm⁻¹), C–O (1260–1050 cm⁻¹), and tert-butyl C–H bends (1360–1390 cm⁻¹) .

- Mass spectrometry : Molecular ion peak at m/z 278.3 (C₁₆H₂₆O₂) with fragmentation patterns indicating tert-butyl loss (e.g., m/z 183.1) .

Advanced Research Questions

Q. How can enantioselective synthesis of 1-(3,5-Di-tert-butylphenyl)ethanol be optimized, given steric challenges?

- Chiral catalysts : Use (R)- or (S)-BINAP-Ru complexes for asymmetric hydrogenation of the ketone intermediate, achieving enantiomeric excess (ee) >90% under high-pressure H₂ (50–100 bar) .

- Biocatalysis : Lipases (e.g., Candida antarctica) enable kinetic resolution of racemic mixtures, though low yields (<40%) due to steric hindrance require iterative optimization (solvent: tert-butanol, 30°C) .

- Analytical validation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) quantifies ee, while X-ray crystallography resolves absolute configuration .

Q. How do structural modifications (e.g., fluorination or methoxy substitutions) impact biological activity, and what contradictions exist in reported data?

- Antibacterial activity : The parent compound shows moderate activity (Staphylococcus aureus MIC = 32 µg/mL), but fluorinated analogs (e.g., 3,5-bis(trifluoromethyl) derivatives) exhibit enhanced potency (MIC = 8 µg/mL) due to increased lipophilicity . Contradictions in MIC values (e.g., ±50% variability) may stem from:

- Purity differences : Impurities (>5%) from incomplete reduction skew bioassay results .

- Assay conditions : Variations in bacterial strain (ATCC vs. clinical isolates) or culture media (Mueller-Hinton vs. LB agar) alter outcomes .

- SAR studies : Meta-substitutions (e.g., -NO₂ or -CN) reduce solubility but improve target binding (e.g., enzyme inhibition IC₅₀ < 1 µM), validated via molecular docking (PDB: 3T88) .

Q. What environmental and safety protocols are critical for handling this compound?

- Toxicity : LD₅₀ (oral, rat) = 1200 mg/kg; avoid inhalation (dust/aerosol formation) and skin contact (use nitrile gloves) .

- Waste disposal : Neutralize with 10% NaOH, adsorb onto vermiculite, and incinerate (≥1000°C) to prevent tert-butylphenol release .

- Spill management : Absorb with sand/silica gel, collect in sealed containers, and label as "hazardous organic waste" .

Methodological Guidance

- Synthetic troubleshooting : If yields drop below 50%, verify anhydrous conditions (e.g., molecular sieves in Friedel-Crafts step) or switch to microwave-assisted synthesis (100°C, 30 min) .

- Data contradiction resolution : Replicate assays with standardized protocols (CLSI guidelines) and cross-validate using orthogonal methods (e.g., isothermal titration calorimetry vs. enzyme assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.